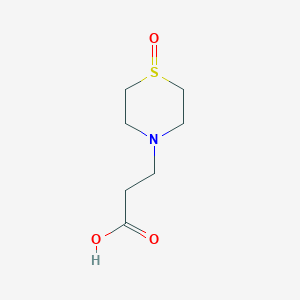
1-Oxide-4-thiomorpholine propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Oxide-4-thiomorpholine propanoic acid is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Oxide-4-thiomorpholine propanoic acid, also known as 3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid, is a heterocyclic compound notable for its diverse biological activities. This compound features a thiomorpholine ring and has garnered interest in pharmaceutical research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H13NO3S, with a molecular weight of approximately 191.25 g/mol. The presence of a sulfur atom in place of the oxygen found in morpholine contributes to its unique chemical properties and biological activities, including its reactivity and interaction with various biological systems.
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest in drug development. Key activities include:
- Anticoagulant Activity : Preliminary studies suggest that modifications to the fatty acid residue enhance thrombin inhibitory activity, indicating potential use as an anticoagulant .
- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific biological pathways, which could be beneficial in treating various diseases.
- Cellular Interaction : Interaction studies reveal that the compound can influence cellular processes, likely through binding interactions with enzymes or receptors .
The mechanism of action for this compound is primarily linked to its ability to interact with molecular targets such as enzymes involved in coagulation and inflammation. These interactions may modulate enzymatic activity, leading to therapeutic effects. For instance, the compound's structure allows it to participate in nucleophilic substitution reactions, which can alter the function of target proteins .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(1,1-Dioxidothiomorpholino)propanoic acid | C7H13NO3S | Contains a dioxo group; different reactivity |
| 4-Thiomorpholinepropanoic acid | C7H13NO3S | Lacks the oxide functionality; different activity |
| 1-Oxide-4-thiomorpholine acetic acid | C6H12ClNO3S | Acetic acid derivative; different solubility |
This table illustrates how the specific functional groups in this compound contribute to its distinct biological activities compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Thrombin Inhibition : In vivo studies demonstrated that orally administered derivatives showed significant reductions in thrombus weight in rat models, suggesting strong anticoagulant properties .
- Inflammation Pathways : Research indicates that compounds targeting lipoxygenase pathways can mitigate inflammatory responses, positioning this compound as a potential candidate for treating inflammatory diseases .
- Neuronal Activity : Studies on thiomorpholine derivatives have shown promise in modulating potassium ion channels, which are crucial for neuronal signaling and could have implications for treating epilepsy and other neurological disorders .
Properties
CAS No. |
1020722-32-0 |
|---|---|
Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3S/c9-7(10)1-2-8-3-5-12(11)6-4-8/h1-6H2,(H,9,10) |
InChI Key |
ISQVIMBJVMXVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















